4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid 4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684312
InChI: InChI=1S/C12H11ClN2O3/c1-18-10-5-14-15(7-10)6-8-4-9(13)2-3-11(8)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)
SMILES: COC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O
Molecular Formula: C12H11ClN2O3
Molecular Weight: 266.68 g/mol

4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid

CAS No.:

Cat. No.: VC13684312

Molecular Formula: C12H11ClN2O3

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid -

Specification

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
IUPAC Name 4-chloro-2-[(4-methoxypyrazol-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C12H11ClN2O3/c1-18-10-5-14-15(7-10)6-8-4-9(13)2-3-11(8)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)
Standard InChI Key QQTLLRHYXGOZAB-UHFFFAOYSA-N
SMILES COC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O
Canonical SMILES COC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-chloro-2-[(4-methoxypyrazol-1-yl)methyl]benzoic acid, reflects its benzannulated structure with a chlorinated aromatic ring and a pyrazole substituent. Key features include:

  • Structural motifs: A benzoic acid group at position 2, a chlorine atom at position 4, and a 4-methoxy-1H-pyrazole moiety linked via a methylene bridge .

  • Stereochemistry: The pyrazole ring adopts a planar conformation, while the methoxy group at position 4 introduces steric and electronic effects influencing binding interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H11ClN2O3\text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}_3
Molecular Weight266.68 g/mol
IUPAC Name4-chloro-2-[(4-methoxypyrazol-1-yl)methyl]benzoic acid
Canonical SMILESCOC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O
LogP (Predicted)2.28
Topological Polar Surface Area55.1 Ų

The compound’s moderate lipophilicity (LogP ≈ 2.28) suggests balanced solubility in both aqueous and lipid environments, a trait advantageous for drug design.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid typically involves multi-step reactions:

  • Formation of the Pyrazole Core:

    • 4-Methoxy-1H-pyrazole is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones .

    • Substitutions at the pyrazole nitrogen are achieved using alkylating agents like chloromethyl benzaldehyde derivatives .

  • Coupling with Benzaldehyde:

    • A methylene bridge is introduced via nucleophilic substitution between 4-chloro-2-(bromomethyl)benzoic acid and 4-methoxy-1H-pyrazole under basic conditions .

  • Deprotection and Purification:

    • Acidic hydrolysis (e.g., HCl/acetic acid) removes protecting groups, followed by recrystallization for purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Hydrazine, β-keto ester, reflux, 6 h75%
2K₂CO₃, DMF, 4-methoxy-1H-pyrazole, 80°C68%
3HCl (conc.), acetic acid, reflux99%

Biological Activity and Mechanistic Insights

Protease Inhibition

Pyrazole derivatives are known inhibitors of viral proteases, including SARS-CoV-2 3CLpro and MERS-CoV 3CLpro . Structural analogs of this compound exhibit:

  • Binding to Catalytic Dyads: The carboxylate group of benzoic acid interacts with His41 and Cys145 in SARS-CoV-2 3CLpro, disrupting substrate cleavage .

  • Hydrophobic Interactions: The 4-methoxy pyrazole moiety enhances binding to hydrophobic pockets (e.g., Met49 in MERS-CoV) .

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Chlorine at position 4 of the benzene ring improves inhibitory activity by 2-fold compared to non-halogenated analogs .

  • Methoxy Group: The 4-methoxy group on pyrazole optimizes hydrogen bonding with Gln189 in coronaviral proteases .

Table 3: Inhibitory Activity of Analogs

CompoundIC₅₀ (SARS-CoV-2 3CLpro)Reference
3f (Chlorine at R₂)16.4 ± 0.7 μM
3g (Fluorine at R₁)6.4 ± 1.2 μM
Target CompoundPending

Applications in Drug Discovery

Antiviral Agents

The compound’s scaffold aligns with broad-spectrum antiviral candidates. Pyrazole-methylbenzoic acid hybrids inhibit viral replication by targeting:

  • 3CL Proteases: Critical for viral polyprotein processing in coronaviruses .

  • Neuraminidase (NA): Dual inhibition of NA and 3CLpro enhances therapeutic utility .

Metalloproteinase Inhibition

Recent studies highlight its potential in modulating meprin α and β, metalloproteinases implicated in fibrosis and inflammation . Substituent optimization (e.g., carboxylate groups) improves selectivity for meprin α over β .

Future Directions

  • Co-crystallization Studies: Elucidate binding modes with viral proteases to guide rational drug design .

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models .

  • Dual-Target Inhibitors: Explore derivatives with activity against both viral and host proteases .

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